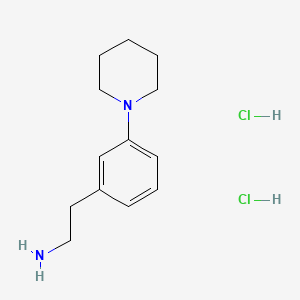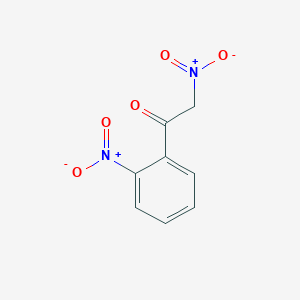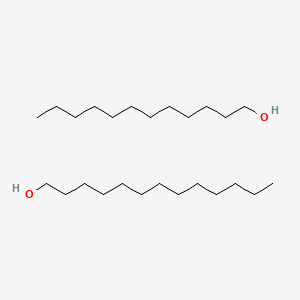
1-Tridecanol, mixt. with 1-dodecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tridecanol, mixed with 1-dodecanol, is a combination of two fatty alcohols. 1-Tridecanol has the chemical formula C₁₃H₂₈O and is a colorless fatty alcohol that turns white when solid . Both compounds are used in various industrial applications, including the manufacture of surfactants, lubricants, and plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tridecanol and 1-dodecanol can be synthesized through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil and palm kernel oil . The hydrogenation process involves the reduction of the carbonyl group in fatty acids to form the corresponding alcohols. This reaction typically requires a catalyst, such as nickel or palladium, and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of these fatty alcohols involves the extraction of fatty acids from natural oils, followed by their hydrogenation. The process is optimized to achieve high yields and purity of the desired alcohols. The resulting fatty alcohols are then purified through distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tridecanol and 1-dodecanol undergo various chemical reactions, including:
Oxidation: Both alcohols can be oxidized to form the corresponding fatty acids.
Substitution: Both alcohols can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel, palladium)
Substitution: Acyl chlorides, alkyl halides, acid anhydrides
Major Products Formed
Oxidation: Fatty acids (e.g., tridecanoic acid, dodecanoic acid)
Reduction: Alkanes (e.g., tridecane, dodecane)
Substitution: Esters, ethers, and other derivatives
Applications De Recherche Scientifique
1-Tridecanol and 1-dodecanol have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of surfactants, lubricants, and plasticizers
Biology: Studied for their antibacterial and antifungal properties.
Industry: Employed in the
Propriétés
Numéro CAS |
39388-31-3 |
|---|---|
Formule moléculaire |
C25H54O2 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
dodecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13/h14H,2-13H2,1H3;13H,2-12H2,1H3 |
Clé InChI |
HUCOHYQOIQLHGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCO.CCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
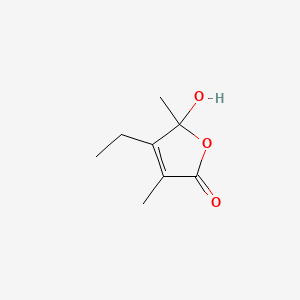
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
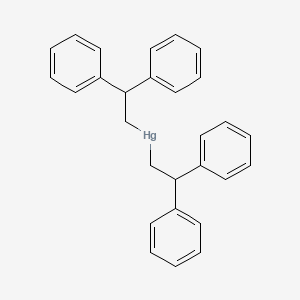
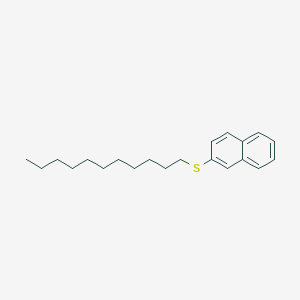
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
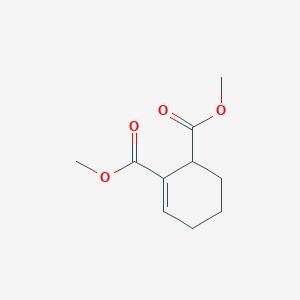
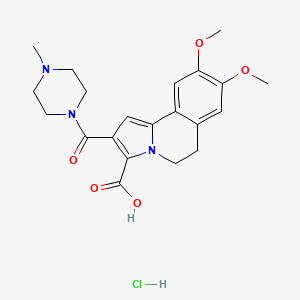
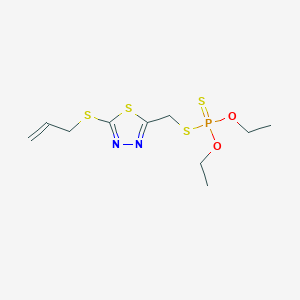
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
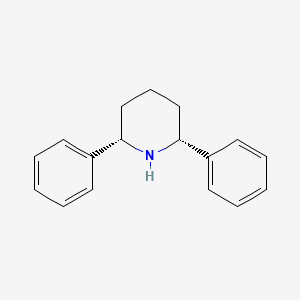
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
